Cas no 2171772-33-9 (10-(1,2-thiazol-3-yl)-6-oxa-2lambda6-thia-9-azaspiro4.5decane-2,2-dione)

10-(1,2-thiazol-3-yl)-6-oxa-2lambda6-thia-9-azaspiro4.5decane-2,2-dione structure
2171772-33-9 structure
Product Name:10-(1,2-thiazol-3-yl)-6-oxa-2lambda6-thia-9-azaspiro4.5decane-2,2-dione
CAS No:2171772-33-9
MF:C10H14N2O3S2
MW:274.359759807587
CID:6238589
PubChem ID:165536407
Update Time:2025-10-18

10-(1,2-thiazol-3-yl)-6-oxa-2lambda6-thia-9-azaspiro4.5decane-2,2-dione Chemical and Physical Properties

Names and Identifiers

    • 10-(1,2-thiazol-3-yl)-6-oxa-2lambda6-thia-9-azaspiro4.5decane-2,2-dione
    • 10-(1,2-thiazol-3-yl)-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione
    • EN300-1643162
    • 2171772-33-9
    • Inchi: 1S/C10H14N2O3S2/c13-17(14)6-2-10(7-17)9(11-3-4-15-10)8-1-5-16-12-8/h1,5,9,11H,2-4,6-7H2
    • InChI Key: ULKVBLYLQWYZJQ-UHFFFAOYSA-N
    • SMILES: S1(CCC2(C(C3C=CSN=3)NCCO2)C1)(=O)=O

Computed Properties

  • Exact Mass: 274.04458466g/mol
  • Monoisotopic Mass: 274.04458466g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 395
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 105Ų

10-(1,2-thiazol-3-yl)-6-oxa-2lambda6-thia-9-azaspiro4.5decane-2,2-dione Pricemore >>

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Additional information on 10-(1,2-thiazol-3-yl)-6-oxa-2lambda6-thia-9-azaspiro4.5decane-2,2-dione

10-(1,2-thiazol-3-yl)-6-oxa-2λ⁶-thia-9-azaspiro[4.5]decane-2,2-dione

The compound 10-(1,2-thiazol-3-yl)-6-oxa-2λ⁶-thia-9-azaspiro[4.5]decane-2,2-dione, also known by its CAS number 2171772-33-9, is a highly specialized chemical entity that has garnered significant attention in the field of biopharmaceuticals and drug discovery. This compound belongs to a class of molecules characterized by their complex ring systems and heteroatom substitutions, which often impart unique pharmacological properties.

One of the key features of this compound is its spiro structure, which refers to the arrangement where two rings share a single atom. In this case, the spiro system is a [4.5]decane core, meaning it consists of a four-membered and a five-membered ring fused together at one carbon atom. The presence of heteroatoms such as thia (sulfur) and oxa (oxygen) within the structure introduces functional diversity, potentially influencing both physical properties and biological activity.

The substituents attached to this spiro system are equally intriguing. The 10-(1,2-thiazol-3-yl) group is a thiazole ring substituted at position 3. Thiazoles are well-known for their broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This substituent not only adds to the compound's complexity but also suggests potential applications in therapeutic drug development.

Recent studies have highlighted the importance of heterocyclic compounds in addressing unmet medical needs. The combination of a spiro system with thiazole moieties has been explored for its potential in targeted therapies, particularly in the realm of oncology and neurodegenerative diseases. The compound's unique structure may facilitate selectivity and bioavailability, which are critical factors in drug development.

Furthermore, the dione functional groups (two ketone moieties) present in the molecule suggest that this compound could participate in various biological interactions through hydrogen bonding or other non-covalent interactions. These groups are often implicated in enzyme inhibition and receptor modulation, making them valuable in the design of bioactive agents.

Research into compounds like 10-(1,2-thiazol-3-yl)-6-oxa-2λ⁶-thia-9-azaspiro[4.5]decane-2,2-dione is increasingly focusing on their potential as lead molecules in early drug discovery stages. By leveraging advanced computational chemistry tools and high-throughput screening techniques, scientists can evaluate the compound's pharmacokinetics, toxicity, and efficacy in preclinical models.

Moreover, the integration of artificial intelligence (AI) in medicinal chemistry has enabled more efficient prediction of bioactivity and toxicity profiles for such complex molecules. This approach not only accelerates the drug discovery process but also allows for the optimization of compounds with enhanced therapeutic indices.

Given its structural complexity and functional diversity, 10-(1,2-thiazol-3-yl)-6-oxa-2λ⁶-thia-9-azaspiro[4.5]decane-2,2-dione stands as a promising candidate for further investigation in the biopharmaceutical industry. Its potential applications span across multiple therapeutic areas, including infectious diseases, cancer, and central nervous system disorders.

As the field of precision medicine continues to evolve, compounds like this CAS 2171772-33-9 are poised to play a crucial role in the development of tailored therapies. By understanding their mechanism of action, researchers can unlock new avenues for treating diseases that remain resistant to conventional treatments.

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